molecular formula C16H19ClFNO B1348461 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine CAS No. 436099-73-9

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Cat. No.: B1348461
CAS No.: 436099-73-9
M. Wt: 295.78 g/mol
InChI Key: UEXRTRARWWHNAR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a synthetic organic compound of significant interest in chemical and pharmacological research. With the molecular formula C₁₆H₁₈FNO and a molecular weight of 259.32 g/mol, this Ethanamine derivative is provided as a high-purity material for research applications only. This compound is structurally characterized by a 4-fluorophenyl group and a 4-methoxybenzyl group attached to the ethanamine core. This specific structure places it within a class of compounds known to be investigated for their activity on central nervous system targets . Researchers are exploring such molecules for their potential as tool compounds in studying G-protein coupled receptors (GPCRs), particularly the serotonin receptor system . For instance, structurally similar N-(2-methoxybenzyl)phenethylamine derivatives have been identified as potent and selective agonists for the 5-HT2A serotonin receptor, making them valuable for neuroimaging and studying receptor function in disorders like schizophrenia, depression, and anxiety . The primary value of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine lies in its application in early-stage drug discovery and neuroscience research. It serves as a key synthetic intermediate or a lead compound for developing more selective receptor ligands. Handling of this compound requires a laboratory setting with appropriate engineering controls. It is intended for use by qualified research professionals only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

436099-73-9

Molecular Formula

C16H19ClFNO

Molecular Weight

295.78 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H

InChI Key

UEXRTRARWWHNAR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This is the most common and efficient method for preparing N-benzylated ethanamines.

Stepwise procedure:

  • Starting materials:

    • 2-(4-fluorophenyl)acetaldehyde or 2-(4-fluorophenyl)acetone as the carbonyl precursor.
    • 4-methoxybenzylamine as the amine source.
  • Imine formation:

    • The aldehyde or ketone is reacted with 4-methoxybenzylamine under mild conditions to form an imine intermediate.
    • This step is often carried out in anhydrous solvents such as toluene or methanol, sometimes with molecular sieves to remove water and drive the equilibrium toward imine formation.
  • Reduction of imine:

    • The imine is reduced to the corresponding amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (Pd/C under hydrogen atmosphere).
    • Catalytic hydrogenation is preferred for cleaner reactions and easier workup.
  • Purification:

    • The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
    • Final product is often isolated as a free base or converted to a hydrochloride salt for stability and handling.

Research findings:

  • The reductive amination method provides high yields and selectivity for the N-(4-methoxybenzyl) substitution.
  • Reaction conditions such as temperature (room temperature to 50°C), solvent choice, and reducing agent influence the yield and purity.
  • Use of molecular sieves or azeotropic removal of water improves imine formation efficiency.

Nucleophilic Substitution on Halogenated Precursors

An alternative method involves:

  • Preparation of 2-(4-fluorophenyl)ethyl halide:

    • Starting from 2-(4-fluorophenyl)ethanol, halogenation (e.g., bromination or iodination) yields 2-(4-fluorophenyl)ethyl bromide or iodide.
  • N-alkylation:

    • The halide is reacted with 4-methoxybenzylamine under basic conditions (e.g., in the presence of sodium hydride or potassium carbonate) to substitute the halogen with the amine nitrogen.
    • This SN2 reaction is typically performed in polar aprotic solvents like DMF or DMSO at moderate temperatures.
  • Workup and purification:

    • The reaction mixture is quenched, extracted, and purified by chromatography.

Notes:

  • This method requires careful control to avoid over-alkylation or side reactions.
  • It is less commonly used due to potential competing elimination reactions and lower selectivity compared to reductive amination.

Catalytic Hydrogenation of Imine Intermediates

This method is a variant of reductive amination:

  • The imine formed from 2-(4-fluorophenyl)acetaldehyde and 4-methoxybenzylamine is subjected to catalytic hydrogenation using Pd/C or Pt catalysts under hydrogen atmosphere.
  • This approach offers clean conversion to the amine with minimal byproducts.
  • Reaction conditions typically involve mild temperatures (35–40°C) and atmospheric or slightly elevated hydrogen pressure.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination 2-(4-fluorophenyl)acetaldehyde + 4-methoxybenzylamine + NaBH(OAc)3 or catalytic H2/Pd High selectivity, mild conditions Requires careful control of imine formation 70–90
Nucleophilic Substitution 2-(4-fluorophenyl)ethyl bromide + 4-methoxybenzylamine + base (NaH, K2CO3) Straightforward, uses available halides Possible side reactions, lower selectivity 50–75
Catalytic Hydrogenation Imine intermediate + Pd/C + H2 Clean reaction, minimal byproducts Requires hydrogenation setup 80–95

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain receptors, while the methoxybenzyl group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

The compound’s structural relatives include:

NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
  • Structural Differences : NBOMe compounds feature a 2-methoxybenzyl group on the nitrogen, whereas the target compound has a 4-methoxybenzyl substitution. Additionally, NBOMes typically have 2,5-dimethoxy substitutions on the phenyl ring, unlike the 4-fluorophenyl group here .
  • Pharmacological Effects :
    • Receptor Affinity : NBOMes exhibit high 5-HT2A receptor binding affinity (e.g., 25I-NBOMe: Ki = 0.044 nM) but paradoxically weaker functional activity in calcium mobilization assays compared to their 2C-series precursors .
    • Behavioral Potency : NBOMes induce potent 5-HT2A-mediated behaviors (e.g., wet dog shakes, back muscle contractions) at doses as low as 0.01–0.3 mg/kg in rats, significantly lower than their 2C counterparts (e.g., 2C-I requires 0.1–3.0 mg/kg) .
2C Series (e.g., 2C-I, 2C-C)
  • Structural Differences : 2C compounds lack the N-benzyl substitution entirely, instead retaining a simple ethylamine structure with halogen or methoxy groups on the phenyl ring .
  • Pharmacological Effects: Receptor Activity: 2C-I (Ki = 1.3 nM at 5-HT2A) has lower affinity than NBOMes but acts as a full agonist, producing robust hallucinogenic effects at higher doses . Safety Profile: 2C compounds are less potent than NBOMes but carry lower risks of acute toxicity, which is linked to the NBOMe series’ enhanced receptor binding .
N-(4-Methoxybenzyl)-2-(5-Methoxy-1H-Indol-3-Yl)Ethanamine
  • Structural Differences : This compound replaces the 4-fluorophenyl group with a 5-methoxyindole ring, resembling tryptamine derivatives like psilocin.
  • Pharmacological Effects : Indole-containing analogs often exhibit affinity for 5-HT1A/2A receptors, but the 4-methoxybenzyl group may redirect selectivity toward other targets, such as sigma receptors .

Functional and Behavioral Comparisons

The table below summarizes key differences:

Compound Substituents (Phenyl/Benzyl) 5-HT2A Affinity (Ki) Functional Activity Behavioral Potency (ED50 for WDS/BMC) Toxicity Risk
Target Compound 4-fluorophenyl, 4-methoxybenzyl Not reported Unknown (likely partial agonist) Not studied Unknown
25I-NBOMe 4-iodo-2,5-dimethoxyphenyl, 2-methoxybenzyl 0.044 nM Weak agonist 0.03 mg/kg High
2C-I 4-iodo-2,5-dimethoxyphenyl 1.3 nM Full agonist 1.0 mg/kg Moderate
N-(3,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)Ethanamine 4-fluorophenyl, 3,4-dimethoxybenzyl Not reported Not reported Not studied Unknown

Key Structural Determinants of Activity

Phenyl Ring Substitution :

  • Halogens (e.g., I, Br) in NBOMes enhance lipophilicity and binding affinity compared to the 4-fluorophenyl group, which is smaller and less electron-rich .

N-Benzyl vs. Unsubstituted Amine :

  • N-Benzyl derivatives generally show higher receptor affinity than unsubstituted analogs (e.g., 2C series) due to additional hydrophobic interactions .

Biological Activity

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, also known by its CAS number 436099-73-9, is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxybenzyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C16H18FNO\text{C}_{16}\text{H}_{18}\text{F}\text{N}\text{O}

This configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine primarily involves its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, particularly those involved in the central nervous system (CNS), potentially influencing mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to neurotransmitter metabolism, thereby affecting levels of key neurotransmitters such as serotonin and dopamine.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine based on current research findings:

Activity Description Reference
Antidepressant-like effectsExhibits potential antidepressant properties in animal models.
Neuroprotective effectsMay protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory propertiesDemonstrates anti-inflammatory effects by modulating cytokine production.
Cytotoxicity against cancerShown to induce apoptosis in various cancer cell lines at specific concentrations.

Case Studies

  • Antidepressant Activity : In a study involving rodent models, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine demonstrated significant reductions in depressive-like behaviors when administered over a two-week period. The study indicated increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Cytotoxic Effects on Cancer Cells : Research conducted on human breast cancer cell lines (MCF-7) revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that treatment led to increased apoptosis markers, including caspase-3 activation .
  • Neuroprotection : A neuroprotective study showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .

Discussion

The diverse biological activities of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine highlight its potential as a multi-target therapeutic agent. Its ability to modulate neurotransmitter systems and exert cytotoxic effects on cancer cells positions it as a candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 2-(4-fluorophenyl)ethanamine and 4-methoxybenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH ~5-6). Yields are typically improved by controlling stoichiometric ratios (1.2:1 aldehyde:amine) and reaction time (12-24 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation?

  • Methodology : For NMR discrepancies, compare experimental 1H^1H-NMR shifts (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) with computational predictions (DFT/B3LYP/6-31G* level). IR stretching frequencies (e.g., ~3300 cm⁻¹ for N-H, ~1250 cm⁻¹ for C-O) should align with functional group databases. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the standard protocols for assessing acute toxicity in preclinical models?

  • Methodology : Conduct acute toxicity studies in rodents (OECD Guideline 423) using escalating doses (10–300 mg/kg, oral or intraperitoneal). Monitor mortality, behavioral changes, and histopathology (e.g., liver/kidney damage). Calculate LD₅₀ and compare with structurally similar phenethylamines (e.g., NBOMe derivatives) .

Advanced Research Questions

Q. How can computational modeling predict receptor binding affinities for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with serotonin (5-HT₂A) or dopamine (D₂) receptors. Optimize ligand conformations via molecular dynamics (MD) simulations (GROMACS, AMBER). Validate predictions with in vitro radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT₂A) .
  • Data Interpretation : Compare binding energies (ΔG) with known agonists/antagonists. Fluorine substitution may enhance lipophilicity and CNS penetration .

Q. What experimental strategies mitigate metabolic instability in vivo?

  • Methodology : Assess metabolic pathways using liver microsomes (human/rat) and LC-MS/MS to identify primary metabolites (e.g., O-demethylation or N-dealkylation). Introduce steric hindrance (e.g., methyl groups) or replace labile methoxy groups with bioisosteres (e.g., ethoxy) to slow degradation .

Q. How do structural modifications influence selectivity across monoamine transporters?

  • Methodology : Synthesize analogs (e.g., halogen substitution at phenyl rings) and evaluate uptake inhibition in HEK293 cells expressing DAT, SERT, or NET. Use 3H^3H-neurotransmitter uptake assays to quantify IC₅₀ values. Correlate substituent electronic effects (Hammett σ values) with transporter affinity .

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on serotonergic vs. dopaminergic activity: How to reconcile?

  • Resolution : Species-specific receptor expression (e.g., rodent vs. human 5-HT₂A isoforms) and assay conditions (e.g., buffer pH, cofactors) may bias results. Conduct cross-species comparative studies and standardize protocols (e.g., CHO-K1 cells expressing human receptors) .

Q. Discrepancies in chromatographic retention times across labs: Causes and solutions?

  • Resolution : Column batch variability (silica pore size) and mobile phase pH (±0.1) significantly impact retention. Use a certified reference standard (e.g., USP-grade) and calibrate instruments daily. Report retention times relative to an internal standard (e.g., caffeine) .

Safety & Handling

  • Storage : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to avoid photodegradation .
  • PPE : Nitrile gloves, lab coat, and fume hood required. Avoid inhalation; use respirators if handling powders .

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